2-[[3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-Beta-D-galactopyranosyl]oxy]acetic Acid
Description
This compound is a β-D-galactopyranose derivative with acetylated hydroxyl groups at positions 3, 4, and 6, an acetamido group at position 2, and an acetic acid substituent at the anomeric oxygen. It serves as a key intermediate in glycobiology for synthesizing glycosylated biomolecules, particularly in drug delivery and vaccine development due to its stability and reactivity .
Properties
Molecular Formula |
C16H23NO11 |
|---|---|
Molecular Weight |
405.35 g/mol |
IUPAC Name |
2-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyacetic acid |
InChI |
InChI=1S/C16H23NO11/c1-7(18)17-13-15(27-10(4)21)14(26-9(3)20)11(5-24-8(2)19)28-16(13)25-6-12(22)23/h11,13-16H,5-6H2,1-4H3,(H,17,18)(H,22,23)/t11-,13-,14+,15-,16-/m1/s1 |
InChI Key |
HVAIRZMRBOGXLF-YMILTQATSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-Beta-D-galactopyranosyl]oxy]acetic Acid typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the galactopyranosyl moiety are protected using acetyl groups to prevent unwanted reactions.
Formation of Glycosidic Linkage: The protected galactopyranosyl moiety is then linked to the acetic acid derivative through a glycosidic bond.
Introduction of Acetylamino Group: The acetylamino group is introduced to the 2-deoxy position of the galactopyranosyl moiety.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups of the acetyl moieties, converting them to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Oxo derivatives of the compound.
Reduction: Hydroxyl derivatives.
Substitution: Compounds with substituted functional groups in place of acetyl groups.
Scientific Research Applications
2-[[3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-Beta-D-galactopyranosyl]oxy]acetic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: Studied for its role in cellular processes involving glycosylation.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, primarily through its glycosidic linkage and acetylamino group. These interactions can modulate enzymatic activities and influence biochemical pathways. For instance, the compound may inhibit or activate glycosyltransferases, enzymes responsible for transferring sugar moieties to proteins and lipids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
Azido Derivatives
- Compound: Azido 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-galactopyranosyl (CAS 39541-20-3) Key Difference: Replaces the hydroxyl group with an azide (-N₃) at the anomeric position. Applications: Used in click chemistry for site-specific conjugation (e.g., with alkyne-functionalized biomolecules) . Reactivity: Higher stability in glycosylation reactions compared to bromo/iodo analogues .
Pentanoic Acid Derivatives
- Compound: 5-[(3,4,6-Tri-O-acetyl-2-acetylamido-2-deoxy-β-D-galactopyranosyl)oxy]pentanoic acid (CAS 1159408-54-4) Key Difference: Substitutes acetic acid with a pentanoic acid chain. Impact: Increased hydrophobicity enhances membrane permeability, making it suitable for prodrug designs .
Isopropyl Derivatives
- Compound: Isopropyl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxyhexopyranoside Key Difference: Replaces the acetic acid group with an isopropyl ether. Applications: Used as a glycosyl donor in stereoselective synthesis due to its β-selectivity in glycosidic bond formation .
Protective Group Variations
Benzoyl/Benzylidene Derivatives
- Compound: 2-Acetamido-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate Key Difference: Benzoyl (at O-3) and benzylidene (at O-4/O-6) protective groups replace acetyl groups. Impact: Enhanced stability under acidic conditions but requires harsher deprotection methods (e.g., hydrogenolysis) .
Sulfated Derivatives
- Compound: Chondroitin sulfate sodium (containing 2-acetylamino-2-deoxy-β-D-galactopyranosyl 4-/6-sulfate) Key Difference: Sulfate groups at O-4 or O-6 instead of acetyl groups. Applications: Critical for extracellular matrix integrity and anti-inflammatory therapies .
Structural Analogues in Drug Design
2-O-Methyl Derivatives
- Compound: 2-O-Methyl-β-D-galactopyranosyl derivatives Key Difference: Methyl ether at O-2 instead of acetamido. Impact: Resists enzymatic degradation, improving pharmacokinetics in glycan-based drugs .
Triantennary Glycosides
- Compound: Triantennary azido 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranoside Key Difference: Branched structure with three galactopyranosyl units. Applications: Enhances multivalent interactions in lectin targeting and vaccine adjuvants .
Comparative Data Table
Biological Activity
2-[[3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-Beta-D-galactopyranosyl]oxy]acetic Acid is a complex glycoside with potential biological activities. Its structure incorporates acetylated galactopyranosyl units, which may influence its interaction with biological systems. This article reviews the biological activity of this compound based on available literature, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H23NO11
- Molecular Weight : 405.35 g/mol
- CAS Number : 1159409-18-3
- Purity : >95% (HPLC) .
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Its structural components suggest potential interactions with glycoproteins and glycolipids, influencing cell signaling and immune responses.
- Glycosylation Effects : The acetylated galactopyranosyl unit may enhance the compound's solubility and stability in biological systems, facilitating its uptake and bioactivity.
- Inhibition of Enzymatic Activity : Preliminary studies indicate that similar compounds can inhibit specific enzymes such as glycosidases and kinases, which play crucial roles in cellular metabolism and signaling pathways.
Antimicrobial Activity
Research has shown that compounds structurally similar to this compound exhibit antimicrobial properties against various pathogens. For instance:
- In vitro Studies : Compounds with similar acetylated sugars have demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have been explored in various models:
- Case Study : A study on related acetylated compounds showed a reduction in pro-inflammatory cytokines in murine models of colitis, suggesting that the compound may modulate inflammatory responses through cytokine inhibition.
Cytotoxicity and Cancer Research
The cytotoxic effects of glycosides have been investigated in cancer cell lines:
- Cell Line Studies : In vitro assays revealed that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways. This indicates a potential role for this compound in cancer therapeutics.
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Hydrolysis of Acetyl Protecting Groups
The compound’s three acetyl groups (at positions 3, 4, and 6) undergo selective or complete hydrolysis under controlled acidic or basic conditions.
This stepwise deprotection allows selective modification of hydroxyl groups for subsequent glycosylation or conjugation.
Glycosylation Reactions
The galactopyranosyl moiety participates in glycosidic bond formation. For example:
-
Coupling with Acceptors :
Reaction with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide ( ) in nitromethane/benzene (1:1) using Hg(CN)₂ as a catalyst yields β-(1→6)-linked disaccharides .
Mechanism :
-
Stereoselectivity :
β-configuration is favored due to neighboring group participation of the 2-acetamido group .
Conjugation via the Acetic Acid Moiety
The terminal carboxylic acid enables esterification or amidation:
Example :
Oxidation and Reduction
-
Oxidation :
TEMPO/NaClO selectively oxidizes the C6 hydroxyl (after deacetylation) to a carboxyl group, forming uronic acid derivatives . -
Reduction :
NaBH₄ reduces azide derivatives (e.g., from ) to amines for further functionalization .
Enzymatic Modifications
β-Galactosidase cleaves the glycosidic bond under physiological conditions (pH 6.8, 37°C), releasing the acetic acid-linked aglycone . This property is exploited in prodrug activation studies.
Comparative Reactivity
The compound’s reactivity differs from simpler acetylated sugars due to its acetamido and acetic acid groups:
Stability and Storage
-
Hydrolytic Sensitivity : Degrades in aqueous pH < 3 or > 8 (acetyl group cleavage) .
-
Recommended Storage : -20°C under inert atmosphere to prevent oxidation .
This compound’s multifunctional design supports its utility in synthesizing glycoconjugates, prodrugs, and glycan-based therapeutics. Rigorous control of reaction conditions ensures selective transformations, making it a valuable scaffold in medicinal chemistry.
Q & A
Q. What are the optimal synthetic strategies for preparing 2-[[3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-Beta-D-galactopyranosyl]oxy]acetic Acid?
The synthesis typically involves glycosylation of a protected galactosamine donor with a suitably activated acceptor. Key steps include:
- Donor preparation : Use trichloroacetimidate or thioglycoside derivatives (e.g., 2-(acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose trichloroacetimidate) to enhance reactivity and stereoselectivity .
- Acceptor design : The carboxylic acid moiety in the target compound suggests coupling with a glycosyl donor via an oxyacetic acid linker. Protecting groups (e.g., acetyl, benzylidene) are critical to prevent side reactions .
- Coupling conditions : Employ promoters like TMSOTf or BF₃·Et₂O in anhydrous dichloromethane or acetonitrile at low temperatures (−20°C to 0°C) to favor β-glycosidic bond formation .
- Deprotection : Sequential removal of acetyl groups using Zemplén conditions (NaOMe/MeOH) yields the final product .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Combine analytical techniques :
- NMR spectroscopy : Assign peaks using ¹H, ¹³C, and 2D experiments (HSQC, HMBC) to confirm glycosidic linkage (δ 4.5–5.5 ppm for anomeric protons) and acetyl group positions .
- Mass spectrometry : ESI-MS or MALDI-TOF to validate molecular weight (e.g., [M+Na]⁺ expected at m/z ~593.2) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, though crystallization may require derivatization (e.g., heavy-atom salts) .
Q. What are the primary biomedical research applications of this compound?
This compound serves as a key intermediate in:
- Glycoconjugate synthesis : Used to develop analogs targeting carbohydrate-binding proteins (e.g., galectins) implicated in cancer metastasis or viral entry .
- Drug discovery : Functionalized to create inhibitors of enzymes like glycosyltransferases or proteases .
Advanced Research Questions
Q. How can researchers address contradictions in reported regioselectivity during glycosylation?
Regioselectivity discrepancies (e.g., 3-OH vs. 4-OH coupling) often stem from protecting group strategies or donor reactivity :
- Protecting group tuning : Replace acetyl groups with bulkier benzyl or benzylidene groups to sterically hinder specific hydroxyls .
- Donor activation : Compare trichloroacetimidate (kinetically controlled) vs. thioglycoside (thermodynamically controlled) donors to shift selectivity .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) favor equatorial (β) linkages, while less polar solvents may alter regioselectivity .
Q. What methodological approaches resolve conflicting NMR data for acetylated intermediates?
Conflicting chemical shift assignments (e.g., overlapping acetyl signals) require:
Q. How does the presence of a 4,6-O-acetal influence the reactivity of galactopyranosyl donors?
The 4,6-O-acetal group (e.g., benzylidene) modulates reactivity by:
- Conformational locking : Restricts pyranose ring flexibility, favoring specific transition states during glycosylation .
- Electronic effects : Electron-withdrawing acetals reduce donor reactivity, necessitating stronger promoters (e.g., TfOH) for activation .
- Steric hindrance : Blocks axial nucleophile attack, enhancing β-selectivity .
Q. What strategies optimize in vivo stability of glycoconjugates derived from this compound?
To enhance stability against enzymatic hydrolysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
